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molecular formula C11H24O4 B054473 1,1,3,3-Tetraethoxypropane CAS No. 122-31-6

1,1,3,3-Tetraethoxypropane

Cat. No. B054473
M. Wt: 220.31 g/mol
InChI Key: KVJHGPAAOUGYJX-UHFFFAOYSA-N
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Patent
US08987269B2

Procedure details

To a vigorously stirred mixture of 2-nitrothiophene (J-1) (13 g, 0.1 mol) and concentrated hydrochloric acid (195 mL) was added tin (25 g) at 0° C. After most of the tin was dissolved, EtOH (70 mL) and anhydrous ZnCl2 (6 g) were added. The mixture was heated to 85° C., and then treated with malonaldehyde bis(diethyl acetal) (17.2 g, 0.078 mol) in EtOH (30 mL). The resulting reaction was maintained at 85° C. for 1 h, then poured onto ice (100 g), basified with NH3.H2O, and extracted with DCM (75 mL×3). The combined organic layers were concentrated and purified by chromatography on silica gel to give the title compound. MS (m/z): 135 (M)+.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
195 mL
Type
reactant
Reaction Step One
Name
Quantity
25 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
17.2 g
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
6 g
Type
catalyst
Reaction Step Six
Name
Quantity
70 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[S:5][CH:6]=[CH:7][CH:8]=1)([O-])=O.Cl.[Sn].CCO[CH:14](OCC)[CH2:15][CH:16](OCC)OCC.N.O>CCO.[Cl-].[Cl-].[Zn+2]>[S:5]1[C:4]2=[N:1][CH:14]=[CH:15][CH:16]=[C:8]2[CH:7]=[CH:6]1 |f:4.5,7.8.9,^3:9|

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
[N+](=O)([O-])C=1SC=CC1
Name
Quantity
195 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
[Sn]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Sn]
Step Four
Name
Quantity
17.2 g
Type
reactant
Smiles
CCOC(CC(OCC)OCC)OCC
Name
Quantity
30 mL
Type
solvent
Smiles
CCO
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N.O
Step Six
Name
Quantity
6 g
Type
catalyst
Smiles
[Cl-].[Cl-].[Zn+2]
Name
Quantity
70 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at 85° C. for 1 h
Duration
1 h
ADDITION
Type
ADDITION
Details
poured onto ice (100 g)
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (75 mL×3)
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic layers were concentrated
CUSTOM
Type
CUSTOM
Details
purified by chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
S1C=CC=2C1=NC=CC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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